molecular formula C9H16Cl2N2 B2386002 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride CAS No. 2418662-72-1

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride

Cat. No.: B2386002
CAS No.: 2418662-72-1
M. Wt: 223.14
InChI Key: ZYEYKWVFLSJAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a propan-1-amine group. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride typically involves several steps:

    Synthetic Routes:

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

    Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The compound is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents and conditions.

    Common Reagents and Conditions: Common reagents include acids, bases, and solvents like methanol or dichloromethane. Reaction conditions often involve specific temperatures, pressures, and catalysts to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways.

Comparison with Similar Compounds

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5-Methylpyridin-2-yl)propan-1-amine and N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine share structural similarities.

    Uniqueness: The presence of the methyl group at the 6-position and the specific arrangement of the amine group confer unique chemical properties and reactivity to this compound, making it distinct from its analogs.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-4-5-7(2)11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEYKWVFLSJAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=N1)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.